Hepatic CYP3A4 Inhibition: Low Drug-Drug Interaction Risk vs. Ketoconazole
The target compound exhibits an IC50 of >20,000 nM against human CYP3A4, measured in human liver microsomes using a fluorogenic substrate [1]. This constitutes negligible CYP3A4 liability and stands in contrast to the prototypical CYP3A4 inhibitor ketoconazole, which has a reported IC50 of ~10 nM in similar microsomal assays [2]. The >2,000-fold lower potency for CYP3A4 suggests that the compound’s 11β-HSD1-inhibitory profile is not confounded by CYP-mediated drug-drug interaction (DDI) risk, an important selection criterion for in vivo metabolic syndrome models where polypharmacy is common.
| Evidence Dimension | CYP3A4 inhibition – IC50 |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Ketoconazole IC50 ~10 nM (in analogous HLM assay) |
| Quantified Difference | >2,000-fold lower potency |
| Conditions | Human liver microsomes + fluorogenic substrate; 15 min preincubation, 2 hr NADPH reaction (BindingDB Entry 50600733) |
Why This Matters
For users planning co-dosing experiments in rodent models of metabolic syndrome, selecting a compound with minimal CYP3A4 inhibition avoids confounding pharmacokinetic interactions, whereas ether-linked analogs or ketoconazole-like compounds introduce DDI artifacts.
- [1] BindingDB. BDBM50600733. Affinity Data: IC50 >20,000 nM for CYP3A4 in human liver microsomes. Accessed 2026-04-30. View Source
- [2] Niwa, T., et al. (2004). Effect of ketoconazole on CYP3A4 activity in human liver microsomes: species difference. Biological and Pharmaceutical Bulletin, 27(1), 118-121. View Source
